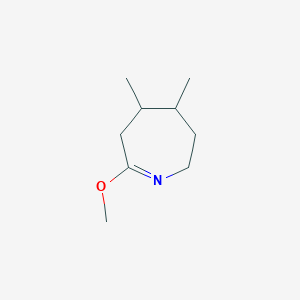
5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile, also known as MOPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOPC is a pyridine derivative that contains a cyano group and a methoxy group at the 2 and 5 positions, respectively.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. It has also been shown to interact with the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects
5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile in lab experiments is its relatively low toxicity. 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile is its versatility. It can be easily synthesized and modified to produce analogs with different pharmacological properties. However, one limitation of using 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile in lab experiments is its relatively low potency. Higher doses of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile may be required to achieve significant pharmacological effects.
Direcciones Futuras
There are several future directions for research on 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile. One area of interest is the development of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile and to identify potential drug targets for this compound.
Métodos De Síntesis
The synthesis of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile can be achieved through a multi-step process involving the reaction of 2,5-dimethoxypyridine with potassium cyanide and acetic anhydride. This reaction leads to the formation of 5-cyano-2,3-dimethoxypyridine, which is then subjected to a reaction with chloroacetonitrile in the presence of potassium carbonate to form 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
177279-83-3 |
|---|---|
Nombre del producto |
5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile |
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
5-methoxy-4-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,1H3,(H,9,10) |
Clave InChI |
BKOSITPBUCLQPF-UHFFFAOYSA-N |
SMILES |
COC1=CNC(=CC1=O)C#N |
SMILES canónico |
COC1=CNC(=CC1=O)C#N |
Sinónimos |
2-Pyridinecarbonitrile,1,4-dihydro-5-methoxy-4-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






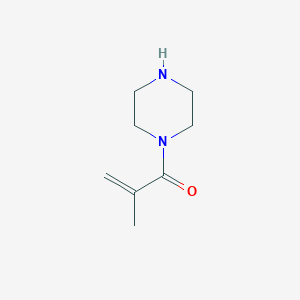
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
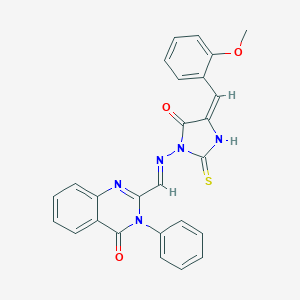


![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
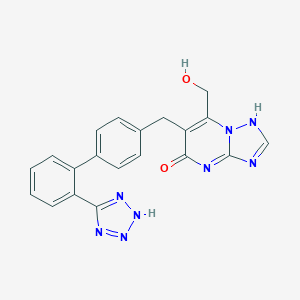
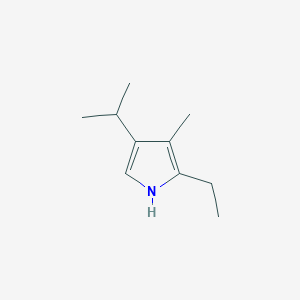
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)

